4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride
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Overview
Description
4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H16F3N.ClH. It is a derivative of cyclohexan-1-amine, featuring a trifluoromethyl group and two methyl groups at the 4th position of the cyclohexane ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Formation of Cyclohexanone Derivative: The cyclohexanone is subjected to a Friedel-Crafts alkylation reaction with methyl groups to form 4,4-dimethylcyclohexanone.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a trifluoromethylation reaction using reagents like trifluoromethyl iodide.
Amination Reaction: The resulting compound undergoes an amination reaction to introduce the amine group, forming 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine.
Formation of Hydrochloride Salt: Finally, the amine group is protonated to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated compounds, amides.
Scientific Research Applications
4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The amine group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor binding.
Comparison with Similar Compounds
4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride
4-(Difluoromethyl)cyclohexan-1-amine;hydrochloride
Uniqueness: 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride is unique due to its specific structural features, such as the presence of two methyl groups and a trifluoromethyl group. These structural elements contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4,4-dimethyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N.ClH/c1-7(2)3-5-8(13,6-4-7)9(10,11)12;/h3-6,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRMFQHALGAMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C(F)(F)F)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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